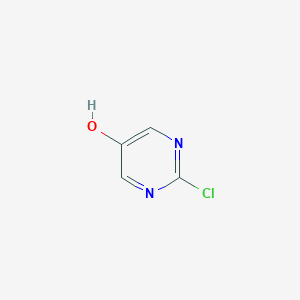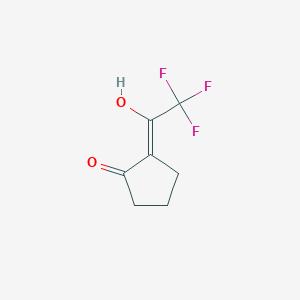
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemische Und Physiologische Effekte
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and inhibit viral replication. It has also been found to improve cognitive function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This makes it a useful tool for studying the role of inflammation in various diseases. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI). One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the study of the mechanism of action of this compound to better understand its potential applications in scientific research. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans.
Synthesemethoden
The synthesis of Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) involves several steps. The starting material is 2-cyclopenten-1-one, which is reacted with trifluoroacetic anhydride to yield 2,2,2-trifluoro-1-(2-oxocyclopentyl) ethanoic acid. This intermediate is then reacted with ethyl chloroformate to yield the final product, Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI).
Wissenschaftliche Forschungsanwendungen
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) has been studied extensively for its potential applications in scientific research. This compound has been found to have several biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
122082-18-2 |
|---|---|
Produktname |
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) |
Molekularformel |
C7H7F3O2 |
Molekulargewicht |
180.12 g/mol |
IUPAC-Name |
(2Z)-2-(2,2,2-trifluoro-1-hydroxyethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C7H7F3O2/c8-7(9,10)6(12)4-2-1-3-5(4)11/h12H,1-3H2/b6-4- |
InChI-Schlüssel |
BJRNEYWPXSZILX-XQRVVYSFSA-N |
Isomerische SMILES |
C1C/C(=C(\C(F)(F)F)/O)/C(=O)C1 |
SMILES |
C1CC(=C(C(F)(F)F)O)C(=O)C1 |
Kanonische SMILES |
C1CC(=C(C(F)(F)F)O)C(=O)C1 |
Synonyme |
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)


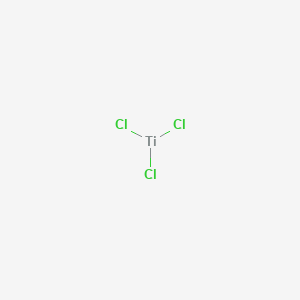

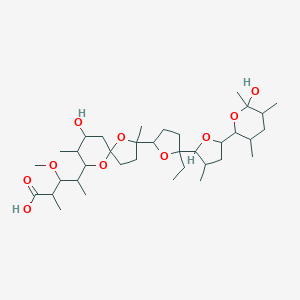
![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
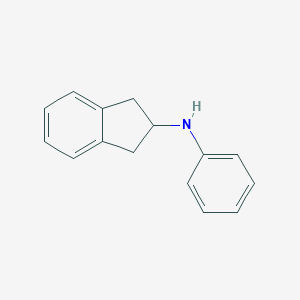
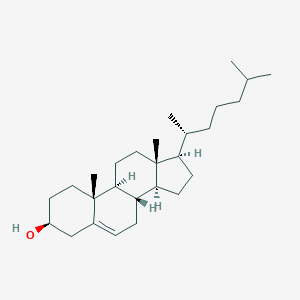
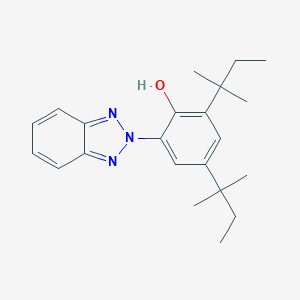
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)

